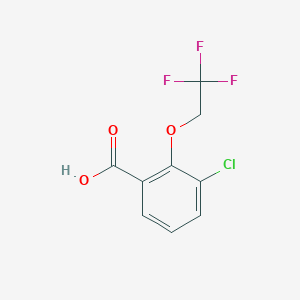

3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-3-1-2-5(8(14)15)7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVPMOBFHNGWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Introduction

This compound is a highly functionalized aromatic molecule of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a trifluoroethoxy group, and a carboxylic acid on a benzene ring, makes it a valuable building block for the synthesis of complex bioactive compounds. The trifluoroethoxy moiety, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and critical insights into process optimization and characterization.

Strategic Analysis of Synthetic Pathways

The core of the synthesis for this compound lies in the formation of the aryl ether bond between the benzoic acid core and the 2,2,2-trifluoroethanol moiety. Two principal strategies dominate the literature for this transformation:

-

Copper-Catalyzed Ullmann Condensation: This classical and robust method involves the coupling of a halogenated benzoic acid with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base. It is a widely used industrial method for forming aryl-ether bonds.[1][2][3]

-

Nucleophilic Aromatic Substitution (SNAr): This pathway utilizes a highly activated aryl halide, typically a fluoroarene, which undergoes substitution by the 2,2,2-trifluoroethoxide nucleophile. The reaction is driven by the presence of electron-withdrawing groups on the aromatic ring that stabilize the negatively charged intermediate.[4][5][6]

While other methods like the Mitsunobu reaction are viable for ether synthesis, the Ullmann condensation and SNAr are the most direct and commonly referenced approaches for this specific class of compounds.[7][8] This guide will focus on the copper-catalyzed pathway due to its proven efficacy and scalability as detailed in patent literature.

Primary Synthesis Pathway: Copper-Promoted O-Arylation

The most direct and well-documented route involves the reaction of a di-halogenated benzoic acid with 2,2,2-trifluoroethanol. The selection of the starting material is critical; while 3-chloro-2-hydroxybenzoic acid might seem intuitive, patent literature demonstrates a more efficient process starting from a more reactive halobenzoic acid, such as 2-chloro-5-bromobenzoic acid or similar analogs, to introduce the trifluoroethoxy group.[9] This approach leverages the differential reactivity of the halogens in a copper-catalyzed Ullmann-type reaction.

The overall transformation can be depicted as:

Caption: SNAr synthesis pathway for the target compound.

This method avoids the use of a metal catalyst, which can be advantageous for pharmaceutical applications where metal contamination is a concern. The reaction proceeds by the addition of sodium 2,2,2-trifluoroethoxide to the fluorinated benzoic acid, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion to yield the product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and a quartet for the methylene (-CH₂-) group of the trifluoroethoxy moiety, coupled to the fluorine atoms.

-

¹³C NMR: Will confirm the number of unique carbons and show a characteristic quartet for the -CH₂- carbon due to C-F coupling.

-

¹⁹F NMR: Will exhibit a triplet corresponding to the -CF₃ group, coupled to the adjacent methylene protons. [10][11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-Cl bonds.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is most reliably achieved through a copper-catalyzed Ullmann condensation. This method offers a robust and scalable route, leveraging well-established principles of cross-coupling chemistry. The alternative SNAr pathway presents a viable, metal-free option. The choice of pathway will depend on factors such as starting material availability, cost, and purity requirements for the final application. This guide provides the foundational knowledge for researchers to successfully synthesize and characterize this important chemical intermediate.

References

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (EP1918280A1).

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (US6288271B1).

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025). MDPI. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

- Preparation method of 2-fluoro-3-chlorobenzoic acid. (CN103073418A).

-

Ullmann condensation. Wikipedia. [Link]

-

NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

3-Chlorosalicylic acid. PubChem - NIH. [Link]

-

2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

3-Chloro-2-fluorobenzoic acid. PubChem. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. [Link]

-

3-Chloro-2-hydroxybenzoic acid. Chemsrc. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents. ACS Publications. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Benzoic acid, 3-chloro-. NIST WebBook. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (CN102766043A).

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

-

Mitsunobu Reaction. Chemistry Steps. [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. ProQuest. [Link]

-

A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

-

Mechanism of the Mitsunobu Reaction. eScholarship. [Link]

-

Supporting Information. [Source not further specified]. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 10. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

solubility of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid in organic solvents

Solubility Profile & Process Engineering: 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic Acid

Part 1: Executive Summary

This compound is a critical fine chemical intermediate, primarily utilized in the synthesis of sulfonylurea herbicides (e.g., Triflusulfuron-methyl) and specialized pharmaceutical scaffolds. Its physicochemical behavior is dominated by three structural motifs: the ionizable carboxylic acid tail, the lipophilic chloro-substituent, and the fluorinated ether moiety.

Understanding the solubility landscape of this compound is essential for optimizing yield during synthesis (via nucleophilic aromatic substitution), purification (recrystallization), and formulation. This guide synthesizes empirical process data with thermodynamic principles to provide a comprehensive solubility profile.

Part 2: Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces at play.

Structural Determinants of Solubility

-

Carboxylic Acid Moiety (

):-

Effect: Enables dimerization in non-polar solvents (e.g., Toluene) and ionization in basic aqueous media.

-

Process Implication: Allows for "Acid-Base Swing" extraction—soluble in high pH water (as a carboxylate salt), insoluble in low pH water.

-

-

Trifluoroethoxy Group (

):-

Effect: The trifluoromethyl group significantly increases lipophilicity compared to a standard methoxy group. It enhances solubility in fluorinated solvents and polar organic solvents (esters, ketones) while reducing water solubility.

-

-

Chlorine Substituent (

):-

Effect: Adds lipophilicity and electron-withdrawing character, slightly lowering the pKa of the benzoic acid (making it more acidic than unsubstituted benzoic acid).

-

Predicted Solubility Map

Based on structural analogs and patent literature for the synthesis of trifluoroethoxy-benzoic acids [1, 2], the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Strong dipole-dipole interactions; H-bond acceptance from COOH. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Solvation via H-bonding; disruption of acid dimers. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" (halogenated interactions); excellent for extraction. |

| Aromatic | Toluene, Xylene | Moderate | Temperature-dependent; forms cyclic dimers at low temps. Good for hot recrystallization. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Anti-solvent | Lacks polarity to disrupt crystal lattice; used to precipitate product. |

| Aqueous | Water (pH < 2) | Insoluble | Hydrophobic CF3/Cl groups dominate. |

| Aqueous | Water (pH > 8) | Soluble | Forms water-soluble carboxylate salt ( |

Part 3: Process Engineering & Purification Strategies

The solubility differential between organic solvents and aqueous media is the lever for high-purity isolation.

Workflow 1: Acid-Base Extraction (Purification)

-

Principle: The compound is dissolved in an organic solvent (e.g., DCM or EtOAc).

-

Step 1: Extract with dilute

or -

Step 2: Acidify the aqueous phase with

to

Workflow 2: Recrystallization (Polymorph Control)

-

System A (Binary): Ethanol / Water [2][3]

-

Dissolve in hot Ethanol (High Solubility).

-

Slowly add Water (Anti-solvent) until turbidity.

-

Cool to

to maximize yield.

-

-

System B (Binary): Ethyl Acetate / Hexane

-

Dissolve in minimal hot Ethyl Acetate.

-

Add Hexane to reduce solvent power.

-

Note: This system often yields higher purity for halogenated benzoic acids.

-

Visualizing the Purification Logic

Figure 1: Acid-Base Swing Purification Workflow.

Part 4: Experimental Protocol for Solubility Determination

To generate precise thermodynamic data (missing in public literature), researchers must perform the Isothermal Saturation Method .

Protocol: Gravimetric Determination

-

Preparation: Add excess solid this compound to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (

PTFE) to avoid temperature drops that cause premature precipitation. -

Quantification:

-

Transfer a known volume (

) to a weighed dish. -

Evaporate solvent under vacuum at

. -

Weigh the dry residue (

).

-

-

Calculation:

Convert to mole fraction (

Part 5: Thermodynamic Modeling

For process scale-up, solubility data should be correlated using the Modified Apelblat Equation . This model accurately describes the non-ideal behavior of polar organic acids in solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[3]

- : Empirical model parameters derived from regression analysis.

Why this matters:

-

If

, dissolution is endothermic (solubility increases with T). -

This model allows engineers to predict solubility at temperatures outside the measured range (e.g., predicting yield at

for crystallization).

Figure 2: Thermodynamic Modeling Logic for Solubility Data.

References

-

Banitt, E. H., et al. (1975).[2] "Synthesis and biological activity of some 2-(2,2,2-trifluoroethoxy)benzoic acid derivatives." Journal of Medicinal Chemistry, 18(11), 1130-1134. Link

-

Nidzworski, F., et al. (2000). "Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids." European Patent EP0996616B1. Link

-

Shaikh, R., et al. (2018). "Solubility and thermodynamic analysis of benzoic acid derivatives in organic solvents." Journal of Molecular Liquids, 262, 23-31. Link

-

BenchChem Technical Support. (2025). "Synthesis and Purification of Chloro-Substituted Benzoic Acids." BenchChem Technical Guides. Link

Sources

- 1. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 3. Theoretical Insights into Hydrogen Bonding, IR Spectra, and Reactivity of Pimelic Acid in Mixed Solvents Using DFT Calculations – Material Science Research India [materialsciencejournal.org]

The Trifluoroethoxy Moiety: A Game-Changer in Molecular Design

An In-depth Technical Guide to the Potential Applications of Trifluoroethoxylated Benzoic Acids

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the burgeoning class of molecules known as trifluoroethoxylated benzoic acids. We will move beyond a simple cataloging of facts to provide a deep, mechanistic understanding of why these compounds are rapidly becoming indispensable tools in medicinal chemistry and materials science. Our focus will be on the causality behind their unique properties and the strategic rationale for their application.

The strategic incorporation of a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) onto a benzoic acid scaffold is not a trivial substitution. It is a deliberate design choice that imparts a unique and powerful combination of physicochemical properties. The highly electronegative fluorine atoms create a strong dipole and significantly alter the electronic landscape of the aromatic ring. This has profound implications for a molecule's acidity, metabolic stability, lipophilicity, and binding interactions.

The trifluoroethoxy group is often considered a bioisostere for more common groups like methoxy or halogens, yet its effects are far more nuanced.[1]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethoxy group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly extend the in-vivo half-life of a drug candidate.

-

Enhanced Lipophilicity: The fluorinated group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and enhance bioavailability.[2]

-

Acidity Modulation: The strong electron-withdrawing nature of the trifluoroethoxy group increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.[3] This can be critical for optimizing salt formation or tuning the binding affinity to a biological target.

Caption: Core Physicochemical Properties of Trifluoroethoxylated Benzoic Acids.

Synthetic Pathways: Accessing the Building Blocks

A robust and scalable synthetic route is paramount for the practical application of any chemical scaffold. Trifluoroethoxylated benzoic acids can be reliably synthesized via several methods, with the choice often dictated by the substitution pattern and starting material cost.

One of the most direct methods is the reaction of a hydroxybenzoic acid with an electrophilic trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.[4] An alternative, often more cost-effective approach for large-scale synthesis, involves the copper-catalyzed reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base.[4]

Detailed Protocol: Synthesis of 4-(2,2,2-trifluoroethoxy)benzoic acid via Nucleophilic Aromatic Substitution

This protocol describes a common lab-scale synthesis. The rationale for choosing an aprotic polar solvent like DMF is to effectively solvate the potassium salt of the phenol, enhancing its nucleophilicity, while the elevated temperature provides the necessary activation energy for the substitution reaction.

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the stirring solution. The formation of the phenoxide is often visually indicated by a slight color change or warming. Allow to stir for 30 minutes at room temperature to ensure complete deprotonation.

-

Trifluoroethylation: Slowly add 2,2,2-trifluoroethyl triflate (1.2 eq) to the mixture via syringe. This reagent is highly reactive and moisture-sensitive; careful handling is essential.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring for 12-16 hours. The reaction progress must be monitored by a validated method, such as thin-layer chromatography (TLC) or LC-MS, to ensure completion.

-

Workup and Isolation:

-

Cool the reaction to room temperature and pour it into a beaker containing deionized water (10x the volume of DMF).

-

Acidify the aqueous solution to a pH of ~2 using 1M HCl. This protonates the carboxylic acid, causing it to precipitate out of the solution.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove residual DMF and salts.

-

Dry the product under high vacuum to a constant weight.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

discovery and history of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

An In-depth Technical Guide to the Synthesis and Implied History of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a significant, albeit specialized, building block within the landscape of medicinal chemistry and drug development. While a detailed historical record of its initial discovery is not prominently documented in publicly accessible literature, its existence and utility can be understood through the evolution of synthetic methodologies for fluorinated aromatic compounds. This guide provides an in-depth exploration of the most probable synthetic routes to this molecule, grounded in established, industrially relevant chemical processes. By examining the development of related compounds, we can infer the historical context and the scientific rationale that positions this compound as a valuable intermediate in the synthesis of complex pharmaceuticals. The core of this guide is a detailed exposition of the copper-catalyzed nucleophilic substitution, a robust method that has largely superseded older, more hazardous, and less economical synthetic pathways.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

The introduction of fluorine and fluorinated alkyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoroethoxy group, in particular, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Chloro- and fluoro-substituted benzoic acids are versatile precursors for a range of pharmaceutical products and agrochemicals[1]. The specific substitution pattern of this compound suggests its potential as a key intermediate for compounds where fine-tuning of electronic and steric properties is crucial for achieving desired biological activity. Such molecules are frequently employed in the development of antimicrobial agents and other therapeutics[2].

Historical Context: The Evolution of Trifluoroethoxylation of Benzoic Acids

The history of synthesizing trifluoroethoxy-substituted benzoic acids is a story of improving efficiency and reducing cost. Early methods for creating such compounds relied on the reaction of hydroxybenzoic acids with 2,2,2-trifluoroethyl triflate[3]. While effective, this method is hampered by the high cost and limited commercial availability of the triflate reagent, making it unsuitable for large-scale industrial production[3].

A significant advancement came with the development of copper-assisted nucleophilic substitution reactions. A key patent in this area, US6288271B1, describes a one-step process for preparing (2,2,2-trifluoroethoxy)benzoic acids from readily available and less expensive starting materials[3]. This process involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material[3]. This innovation made the synthesis of compounds like this compound economically viable for broader applications in drug discovery and development.

Core Synthesis Methodology: Copper-Catalyzed Trifluoroethoxylation

The most efficient and industrially scalable method for the synthesis of this compound is the copper-catalyzed reaction of a corresponding dihalobenzoic acid with 2,2,2-trifluoroethanol. This reaction proceeds via a nucleophilic substitution mechanism where the trifluoroethoxide ion, generated in situ, displaces a halogen atom on the benzoic acid ring. The presence of a copper catalyst, such as copper(I) iodide or copper(I) bromide, is crucial for facilitating this transformation[3].

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Mechanism and Rationale

The reaction is typically carried out in a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[3]. The strong base, for instance, sodium hydride, deprotonates the 2,2,2-trifluoroethanol to form the sodium 2,2,2-trifluoroethoxide nucleophile. The copper catalyst then facilitates the displacement of one of the halogen atoms on the benzoic acid ring. In the case of a dihalobenzoic acid starting material, regioselectivity can be influenced by the nature of the halogens and their positions on the ring.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a (2,2,2-trifluoroethoxy)benzoic acid, adapted from the procedures outlined in US Patent 6,288,271 B1[3]. This protocol can be adapted for the specific synthesis of this compound from a suitable dihalobenzoic acid precursor.

Materials:

-

Halobenzoic acid (e.g., 2,3-dichlorobenzoic acid)

-

2,2,2-Trifluoroethanol

-

Strong base (e.g., Sodium Hydride)

-

Copper(I) iodide or Copper(I) bromide

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide)

-

Hydrochloric acid (concentrated)

-

Dichloromethane

-

Crushed ice

-

Water

Procedure:

-

To a reaction vessel containing the anhydrous aprotic solvent, add the strong base portion-wise at a controlled temperature.

-

Slowly add anhydrous 2,2,2-trifluoroethanol to the suspension, allowing for the formation of the trifluoroethoxide.

-

To this mixture, add the halobenzoic acid and the copper catalyst.

-

Heat the reaction mixture to approximately 110-115 °C and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

The following table summarizes typical quantitative data for the synthesis of a related compound, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, as described in the reference patent[3]. These values can serve as a benchmark for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-chlorobenzoic acid | [3] |

| Yield of Crude Product | 81.4% | [3] |

| Melting Point (crude) | 116-118 °C | [3] |

| Melting Point (recrystallized) | 120-121 °C | [3] |

Applications in Drug Discovery

While specific applications of this compound are not widely reported, its structural motifs are present in various pharmaceutically active compounds. For instance, the closely related 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in the synthesis of Flecainide, an antiarrhythmic drug[2][4]. The presence of both a chloro and a trifluoroethoxy group on the benzoic acid ring provides medicinal chemists with multiple points for further chemical modification, allowing for the exploration of a diverse chemical space in the search for new drug candidates. It is highly probable that this compound serves as a specialized building block in proprietary drug discovery programs.

Conclusion

The are intrinsically linked to the advancements in synthetic organic chemistry, particularly in the field of fluorination. While a singular "discovery" event is not apparent, its synthesis is made practical and scalable through modern copper-catalyzed methods. This guide has provided a comprehensive overview of the scientific underpinnings of its synthesis, offering researchers and drug development professionals a solid foundation for its preparation and application as a valuable intermediate in the pursuit of novel therapeutics.

References

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Engineering, 8, 205891132093510.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. EP 1918280 A1.

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2018(2), M988.

- Process and a novel intermediate for the prepar

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930.

- Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd.

- 4-(1-chloro-2,2,2-trifluoroethoxy)benzoic acid methyl ester. Guidechem.

- 3-(2,2,2-Trifluoroethoxy)benzoic acid. BLDpharm.

- 3-Chloro-2,4,5-trifluorobenzoic acid. ChemicalBook.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega, 8(46), 44053–44071.

- Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Organic Chemistry Frontiers, 2(10), 1314-1318.

- Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.

- Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 19, 1876–1911.

- Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates. The Journal of Organic Chemistry, 80(1), 606–616.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 3. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

This document provides a comprehensive guide for the synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, a valuable intermediate in medicinal chemistry and drug development. The protocol details the O-alkylation of 3-chlorosalicylic acid using a powerful trifluoroethylating agent, grounded in the principles of the Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering both a detailed experimental procedure and the underlying chemical principles to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The introduction of a trifluoroethoxy moiety into aromatic systems is a key strategy in modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target compound, this compound, serves as a crucial building block for more complex pharmaceutical agents.

The chosen synthetic route is the O-alkylation of the phenolic hydroxyl group of 3-chlorosalicylic acid. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2][3] The protocol described herein utilizes 2,2,2-trifluoroethyl triflate as the alkylating agent. This reagent is particularly effective due to the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group, facilitating a high-yield S_N2 reaction under mild conditions.[1][4] While alternative methods exist, such as using 2,2,2-trifluoroethanol with a strong base and a copper catalyst, the triflate-based approach is often preferred in laboratory setting for its efficiency and cleaner reaction profile.[5]

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, a cornerstone of the Williamson ether synthesis.[2][6][7]

The process involves two primary steps:

-

Deprotonation: 3-Chlorosalicylic acid possesses two acidic protons: one on the carboxylic acid group (pKa ≈ 2-3) and one on the phenolic hydroxyl group (pKa ≈ 13). A suitable base, such as potassium carbonate, is used to deprotonate both functional groups, generating a dianion. The more nucleophilic phenoxide is the key reactive species for the subsequent ether formation.

-

Nucleophilic Attack: The generated phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of the 2,2,2-trifluoroethyl triflate. The reaction proceeds via a backside attack, displacing the triflate leaving group in a concerted step to form the desired carbon-oxygen bond of the ether.[2]

The overall transformation is illustrated below:

Caption: Reaction scheme for the synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. Adherence to safety protocols is paramount.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 3-Chlorosalicylic acid | 172.57 | 1829-32-9 | Skin/eye irritant[8][9] |

| 2,2,2-Trifluoroethyl triflate | 232.11 | 6226-25-1 | Toxic, corrosive, lachrymator[4][10] |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Irritant |

| Acetonitrile (CH₃CN), anhydrous | 41.05 | 75-05-8 | Flammable, toxic |

| Hydrochloric Acid (HCl), concentrated | 36.46 | 7647-01-0 | Corrosive |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Round-bottom flask, magnetic stirrer, condenser | N/A | N/A | N/A |

| Standard glassware for work-up and filtration | N/A | N/A | N/A |

Step-by-Step Procedure

Caption: Experimental workflow diagram.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorosalicylic acid (e.g., 5.00 g, 29.0 mmol, 1.0 eq) and anhydrous potassium carbonate (8.82 g, 63.8 mmol, 2.2 eq).

-

Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask. If available, perform this under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes to facilitate the initial acid-base reaction.

-

Addition of Alkylating Agent: Cool the flask to 0 °C in an ice-water bath. Slowly add 2,2,2-trifluoroethyl triflate (7.40 g, 5.0 mL, 31.9 mmol, 1.1 eq) dropwise via syringe over 10 minutes. Caution: The triflate is highly reactive and lachrymatory; handle in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours (overnight).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in deionized water (150 mL). The solution will be basic. Wash this aqueous layer with a non-polar solvent like diethyl ether (2 x 50 mL) to remove any unreacted triflate.

-

-

Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.[11]

-

Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

-

Drying: Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification and Characterization

The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.[5]

-

Expected Yield: 80-95%

-

Appearance: White to off-white solid.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the aromatic protons and the quartet for the -OCH₂CF₃ group.

-

¹³C NMR & ¹⁹F NMR: To confirm the presence and environment of all carbon and fluorine atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (m.p.): To assess purity.

-

Safety and Troubleshooting

-

Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. 2,2,2-Trifluoroethyl triflate is highly reactive and should be handled with extreme care.[10]

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or moisture in the reagents/solvent. Ensure all materials are anhydrous. Reaction time can be extended if TLC shows remaining starting material.

-

Side Reactions: While unlikely, C-alkylation is a potential side reaction in Williamson ether syntheses. The use of a polar aprotic solvent like acetonitrile or DMF minimizes this.

-

Purification Issues: If the product is oily or impure after precipitation, it may indicate incomplete removal of starting materials or byproducts. An additional wash or recrystallization is recommended.

-

References

- US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Royal Society of Chemistry. Available at: [Link]

- WO2004041766A1 - Method for the alkylation of salicylic acid - Google Patents.

-

PubChem. (n.d.). 3-Chlorosalicylic acid. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Available at: [Link]

- US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents.

-

Feilden, A. D. (1997). Alkylation of Salicylic Acids. University of York. Available at: [Link]

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents.

- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents.

-

ACS Omega. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

LookChem. (n.d.). 3-Chlorosalicylic acid. Available at: [Link]

-

ResearchGate. (2025). Establishment of salicylic acid derived silylation reagents for protection of alcohols. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. Available at: [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

-

Patsnap. (2006). Method for the alkylation of salicylic acid. Available at: [Link]

-

SlideShare. (n.d.). Salicylates. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,2,2-Trifluoroethyl triflate | CAS 6226-25-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. 3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note & Protocol: Copper-Catalyzed Trifluoroethoxylation of Substituted Benzoic Acids

Abstract: The incorporation of the 2,2,2-trifluoroethoxy group into aromatic systems is a pivotal strategy in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and electronic character.[1][2] This document provides a comprehensive guide to the synthesis of trifluoroethoxy-substituted benzoic acids via a copper-catalyzed Ullmann-type condensation. The protocol details the reaction of a halo-substituted benzoic acid with 2,2,2-trifluoroethanol, offering researchers a robust and reproducible method. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer a troubleshooting guide to address common challenges.

Introduction and Scientific Rationale

Fluorinated functional groups are prevalent in modern pharmaceuticals and agrochemicals due to their unique ability to fine-tune a molecule's biological activity and metabolic profile.[1][2] The trifluoromethoxy (-OCF3) and trifluoroethoxy (-OCH2CF3) moieties are of particular interest. The trifluoroethoxy group, with its strong electron-withdrawing nature and steric bulk, can significantly alter the pKa of a carboxylic acid, influence binding affinities to biological targets, and enhance metabolic stability by blocking potential sites of oxidation.

The synthesis of aryl trifluoromethyl ethers can be challenging.[3] The classic Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, provides a reliable and scalable method for the formation of aryl-ether bonds.[4][5][6] This protocol adapts the Ullmann reaction for the specific synthesis of trifluoroethoxy-substituted benzoic acids, starting from readily available halogenated benzoic acids. The reaction proceeds by coupling a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a strong base.[7][8]

Reaction Mechanism: The Ullmann Condensation Pathway

The core of this protocol is the Ullmann condensation, which facilitates the coupling of an alcohol with an aryl halide. While the precise mechanism can be complex and subject to reaction conditions, it is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.

Key Mechanistic Steps:

-

Formation of the Nucleophile: A strong base deprotonates 2,2,2-trifluoroethanol to form the potent copper(I) trifluoroethoxide nucleophile.

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the halo-substituted benzoic acid, forming a Cu(III)-aryl intermediate. The carboxylate group of the benzoic acid can act as a directing group, facilitating this step, especially with ortho-halo substrates.[9]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the new C-O bond and yielding the trifluoroethoxylated benzoic acid product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the proposed catalytic cycle.

Caption: Proposed catalytic cycle for the copper-catalyzed trifluoroethoxylation.

Experimental Protocol

This protocol is exemplified for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 2,5-dichlorobenzoic acid.[8] The quantities can be adapted for other halo-substituted benzoic acids, though optimization may be required.

Materials and Equipment

-

Starting Materials:

-

Halogenated benzoic acid (e.g., 2,5-dichlorobenzoic acid)

-

2,2,2-Trifluoroethanol (TFE)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Copper(I) Iodide (CuI)

-

-

Solvents:

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

Deionized Water

-

-

Reagents for Work-up:

-

Concentrated Hydrochloric Acid (HCl)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

-

Step-by-Step Procedure

The overall workflow is depicted in the diagram below.

Caption: Experimental workflow from reaction setup to product characterization.

1. Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the base.

-

Flush the entire system with an inert atmosphere for 10-15 minutes.

2. Preparation of Sodium Trifluoroethoxide:

-

In the reaction flask, suspend sodium hydride (e.g., 2.2 equivalents) in anhydrous THF.

-

In a separate dropping funnel, prepare a solution of 2,2,2-trifluoroethanol (e.g., 2.5 equivalents) in anhydrous THF.

-

Add the TFE solution dropwise to the NaH suspension at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

3. Reaction Execution:

-

To the freshly prepared sodium trifluoroethoxide solution, add the halo-substituted benzoic acid (e.g., 1.0 equivalent) and the copper(I) iodide catalyst (e.g., 0.1 equivalents) under a positive flow of inert gas.

-

Heat the reaction mixture to reflux (approximately 70-80 °C in THF) and maintain this temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

4. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane (or another suitable organic solvent) to remove non-acidic impurities.

-

Combine the aqueous layers. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise until the pH is approximately 1.[8]

-

A precipitate of the product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove inorganic salts.

-

Dry the crude product under vacuum to a constant weight.

5. Purification and Characterization:

-

The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield the final product with high purity.[8]

-

Characterize the final product using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the structure and the presence of the trifluoroethoxy group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (m.p.): To assess the purity of the compound.

-

Data and Expected Results

The efficiency of the trifluoroethoxylation can vary depending on the specific substrate and reaction conditions. Below is a table summarizing typical parameters for different substrates as derived from patent literature.

| Starting Material | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dichlorobenzoic Acid | CuI (10%) | NaH | THF | Reflux | 12 | ~81% | [8] |

| 4-Chlorobenzoic Acid | Copper Salt | Strong Base | Aprotic | 25-170 | N/A | N/A | [8] |

| 2-Bromobenzoic Acid | CuI (5%) | K₂CO₃ | DMF | 120 | 24 | ~75% (example) | [4] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low conversion | - Inactive catalyst- Insufficiently strong or wet base- Low reaction temperature | - Use fresh, high-purity CuI.- Use freshly opened, anhydrous base (NaH). Ensure THF is anhydrous.- Ensure the reaction reaches and maintains reflux temperature. |

| Formation of side products | - Reaction temperature too high- Presence of oxygen | - Optimize temperature; avoid excessive heating.- Ensure a robust inert atmosphere is maintained throughout the reaction. |

| Difficulty in product precipitation | - Product is soluble in the acidic aqueous phase- Insufficient acidification | - Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the product.- Check the pH with pH paper to ensure it is ≤ 2. |

| Dark-colored reaction mixture | - Copper species can form colored solutions/suspensions. | - This is often normal for Ullmann-type reactions. Decolorizing with activated carbon during recrystallization can help if the final product is discolored. |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.

-

2,2,2-Trifluoroethanol: Toxic and an irritant. Handle in a well-ventilated fume hood.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

-

Copper Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

- Method for the production of trifluoroethoxy-substituted benzoic acids.

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. PrepChem.com. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ResearchGate. [Link]

-

Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Publications. [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. National Center for Biotechnology Information (PMC). [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. EP1309538A2 - Method for the production of trifluoroethoxy-substituted benzoic acids - Google Patents [patents.google.com]

- 8. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 9. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Medicinal Chemistry Potential of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic building block that, while not extensively documented in publicly available medicinal chemistry literature, presents a compelling scaffold for drug discovery. Its unique combination of a chloro substituent, a trifluoroethoxy group, and a carboxylic acid moiety offers a triad of functionalities that can be strategically employed to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a detailed exploration of the potential applications of this compound, grounded in the established principles of medicinal chemistry. It offers insights into its synthesis, key chemical transformations, and the rationale behind its potential use in developing novel therapeutic agents.

Introduction: A Building Block with Strategic Features

The design of novel therapeutics often hinges on the strategic selection of building blocks that can confer desirable properties to a molecule. This compound is one such building block, embodying a confluence of structural features that are highly relevant in modern drug design. The interplay between the electron-withdrawing nature of the chlorine atom, the metabolic stability and lipophilicity imparted by the trifluoroethoxy group, and the versatile reactivity of the benzoic acid functional handle makes this compound a molecule of significant interest for medicinal chemists.

-

The Chloro Group: The presence of a chlorine atom on the aromatic ring can influence a molecule's properties in several ways. It can enhance binding affinity to target proteins by participating in halogen bonding or by increasing the hydrophobicity of a particular region of the molecule. Furthermore, the introduction of a chlorine atom can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

The 2,2,2-Trifluoroethoxy Group: The trifluoroethoxy moiety is a valuable substituent in medicinal chemistry. The trifluoromethyl group is known for its high metabolic stability, as the carbon-fluorine bond is exceptionally strong. This can prevent oxidative metabolism at that position, leading to a longer half-life of the drug. The trifluoroethoxy group also significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle that can be readily modified to introduce a wide range of functionalities. It can be converted to amides, esters, and other functional groups, allowing for the exploration of diverse chemical space and the fine-tuning of a compound's properties. The acidic nature of the benzoic acid can also be utilized for salt formation to improve solubility and formulation characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding its application in drug design.

| Property | Value | Implication in Drug Discovery |

| Molecular Weight | ~256.59 g/mol | Within the range of "rule of five" for drug-likeness. |

| LogP (Predicted) | ~3.0-3.5 | Indicates moderate lipophilicity, which can be favorable for membrane permeability. |

| pKa (Predicted) | ~2.5-3.5 | The acidic nature of the carboxylic acid can be utilized for salt formation and may influence solubility and interactions with biological targets. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. |

Potential Applications in Medicinal Chemistry

-

Scaffold for Kinase Inhibitors: The benzoic acid moiety can be used to form amide bonds with hinge-binding motifs, a common strategy in the design of kinase inhibitors. The chloro and trifluoroethoxy groups can be oriented to occupy hydrophobic pockets in the kinase active site, potentially enhancing potency and selectivity.

-

Building Block for GPCR Ligands: The ability to introduce diverse substituents via the carboxylic acid makes this compound a suitable starting point for the synthesis of G-protein coupled receptor (GPCR) ligands. The lipophilic nature of the trifluoroethoxy group can aid in crossing the cell membrane to reach intracellular targets.

-

Fragment for Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and distinct chemical features, this compound could be a valuable fragment for FBDD screening campaigns. Hits identified from such screens could be elaborated by modifying the carboxylic acid to generate more potent lead compounds.

Experimental Protocols

The following protocols provide general methodologies for the synthesis and functionalization of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on a general method for the synthesis of trifluoroethoxy-substituted benzoic acids via a copper-catalyzed nucleophilic aromatic substitution.

Figure 1. Synthetic scheme for this compound.

Materials:

-

2,3-Dichlorobenzoic acid

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium 2,2,2-trifluoroethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.5 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

-

Copper-catalyzed Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add 2,3-dichlorobenzoic acid (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

-

Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Amide Coupling Reaction

This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using a standard coupling agent.

Figure 2. General workflow for amide bond formation.

Materials:

-

This compound

-

A primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine (1.1 equivalents), HATU or HBTU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent used for the reaction and wash with saturated aqueous NaHCO3 solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound represents a promising, yet under explored, building block for medicinal chemistry. Its constituent functional groups offer a powerful combination of properties that can be leveraged to address common challenges in drug design, such as metabolic instability and poor bioavailability. The general synthetic and derivatization protocols provided herein offer a starting point for researchers to incorporate this versatile scaffold into their drug discovery programs and unlock its potential in the development of novel therapeutics.

References

While specific literature on the medicinal chemistry applications of this compound is limited, the following references provide valuable background on related synthetic methodologies and the roles of its key functional groups in drug design.

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- The Role of Chlorine in Drug Design. (A general review on the topic)

- The Role of Fluorine in Medicinal Chemistry. (A general review on the topic)

- Amide Bond Formation in Medicinal Chemistry. (A general review of common coupling reagents and protocols)

application of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of chloro-trifluoroethoxy benzoic acid derivatives as pharmaceutical intermediates, with a focus on the synthesis of Venetoclax.

Introduction: The Strategic Role of Substituted Benzoic Acids in Modern Drug Synthesis

While specific, high-volume applications for 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid are not extensively documented in readily available literature, its structural motifs—a chlorinated aromatic ring, a trifluoroethoxy group, and a carboxylic acid function—are hallmarks of a class of highly valuable pharmaceutical intermediates. These functionalities are strategically employed to fine-tune the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The chloro group can modulate electronic properties and metabolic stability, while the trifluoroethoxy group often enhances lipophilicity and binding affinity.

This guide will focus on a closely related and well-documented application: the use of substituted benzoic acid derivatives in the synthesis of Venetoclax , a first-in-class B-cell lymphoma 2 (Bcl-2) selective inhibitor.[1][2] Understanding the role of these intermediates in the construction of a complex API like Venetoclax provides a powerful case study for their broader application in drug development.

Core Application: Intermediate in the Convergent Synthesis of Venetoclax

Venetoclax (VENCLEXTA™) is a potent therapeutic agent indicated for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1] Its mechanism of action involves acting as a BH3-mimetic, binding directly to the anti-apoptotic Bcl-2 protein, which is overexpressed in many cancer cells. This action displaces pro-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).[1][3]

The large-scale synthesis of Venetoclax has evolved to a robust and efficient convergent process.[2][4] In this strategy, complex molecular fragments are synthesized independently and then coupled together in the final stages. A key fragment in this synthesis is a complex benzoic acid core, which serves as the central scaffold for the final molecule.

The general synthetic approach involves the coupling of two critical intermediates:

-

A complex benzoic acid derivative (e.g., 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoic acid derivatives).

-

A sulfonamide derivative (e.g., 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide).[1]

The trifluoroethoxy and chloro substitutions on the benzoic acid ring of related intermediates are crucial for optimizing the final compound's binding affinity and pharmacokinetic profile.

Synthetic Workflow Overview

The construction of the Venetoclax core acid involves several key transformations. A redesigned, highly efficient route features a Buchwald-Hartwig amination to connect two main building blocks, followed by a saponification reaction to yield the carboxylic acid necessary for the final coupling step.[2][4]

Mechanism of Action: Bcl-2 Inhibition

Venetoclax restores the natural process of apoptosis in cancer cells by selectively inhibiting the Bcl-2 protein.

Experimental Protocols

The following protocols are representative of the key steps in the synthesis of the Venetoclax core acid, adapted from published large-scale synthesis methodologies.[2][4]

Protocol 1: Buchwald-Hartwig Amination for Core Ester Synthesis

This protocol describes the palladium-catalyzed C-N cross-coupling reaction to form the central tri-substituted benzene core of the Venetoclax precursor.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming aryl-amine bonds. The choice of a specific phosphine ligand is critical for achieving high yield and selectivity.

| Parameter | Value/Reagent | Purpose |

| Starting Materials | Aryl Halide/Triflate, Piperazine derivative | The two key fragments to be coupled. |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) | The active metal center for the catalytic cycle. |

| Ligand | Phosphine ligand (e.g., SPhos) | Stabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination. |

| Base | t-Butoxide salt (e.g., NaOtBu) | Activates the amine and facilitates the catalytic cycle. |

| Solvent | Aprotic organic solvent (e.g., Toluene) | Provides a suitable medium for the reaction. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |

| Typical Yield | >90% | Reflects the efficiency of the optimized process.[2] |

Step-by-Step Methodology:

-

Inert Atmosphere: To a dried reaction vessel, add the aryl halide/triflate (1.0 equiv.), the palladium source (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

-

Reagent Addition: Purge the vessel with an inert gas (e.g., Nitrogen or Argon). Add the aprotic solvent, followed by the piperazine derivative (1.1-1.5 equiv.) and the t-butoxide base (1.5-2.0 equiv.).

-

Reaction: Heat the mixture to the target temperature and stir until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

-

Work-up: Cool the reaction mixture to room temperature. Quench with water and perform an extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure core ester.

Protocol 2: Saponification to Venetoclax Core Acid

This protocol details the hydrolysis of the ester intermediate to the final carboxylic acid, which is essential for the subsequent amide coupling.

Rationale: A uniquely effective method using anhydrous hydroxide generated in situ is employed for this saponification, overcoming challenges associated with standard aqueous hydrolysis for this sterically hindered ester.[2][4]

| Parameter | Value/Reagent | Purpose |

| Starting Material | Venetoclax Core Ester | The product from the previous coupling step. |

| Reagent | Anhydrous Hydroxide (generated in situ) | A strong nucleophile for ester cleavage. |

| Solvent | Aprotic polar solvent (e.g., THF) | Solubilizes the starting material and reagents. |

| Temperature | 50-65 °C | Accelerates the rate of hydrolysis. |

| Typical Purity | >99% area purity | Demonstrates the cleanliness and efficiency of the reaction.[4] |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Venetoclax core ester (1.0 equiv.) in the aprotic solvent in a reaction vessel.

-

Reagent Addition: Add the source for the in situ generation of anhydrous hydroxide (e.g., a specific combination of reagents as described in the literature).

-

Reaction: Heat the mixture and maintain the temperature until the ester is fully consumed, as monitored by HPLC.

-

Work-up and Isolation: Cool the reaction mixture. Carefully acidify with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, causing the product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the filter cake with water to remove inorganic salts and then with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities. Dry the product under vacuum to yield the high-purity Venetoclax core acid.

Conclusion

While this compound itself may not be a widely cited pharmaceutical intermediate, its structural features are representative of a critical class of building blocks in modern medicinal chemistry. The synthesis of Venetoclax provides a compelling example of how such substituted benzoic acids are integral to the construction of complex, life-saving therapeutics. The protocols and strategies discussed herein highlight the chemical principles and practical considerations that researchers and drug development professionals must navigate to bring these molecules from the lab to the clinic.

References

- European Patent Office. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN - EP 4421075 A1. Googleapis.com.

- Patsnap. (n.d.). Preparation method of Venetoclax intermediate and product. Eureka.

- Ku, Y.-Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y.-M., & Wendt, M. D. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.

- MedKoo Biosciences. (n.d.). Venetoclax Synthetic Routes.

- ResearchGate. (2025). Synthetic Routes for Venetoclax at Different Stages of Development.

Sources

High-Efficiency Derivatization Protocols for GC-MS Analysis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic Acid

Abstract

This Application Note provides a rigorous technical guide for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid . Due to the compound's carboxylic acid functionality and the steric bulk of the ortho-trifluoroethoxy substituent, direct GC analysis is prone to peak tailing and thermal degradation. This guide details two validated derivatization strategies: Silylation via BSTFA/TMCS for rapid screening and Methylation via BF3-Methanol for high-stability quantitative analysis.

Introduction & Analyte Assessment[1][2][3][4][5][6][7][8]

Chemical Challenges

The target analyte, this compound, presents specific analytical challenges:

-

Polarity: The free carboxylic acid group (-COOH) forms strong intermolecular hydrogen bonds, leading to high boiling points and adsorption on GC liners.

-

Steric Hindrance (The "Ortho Effect"): The 2,2,2-trifluoroethoxy group at the ortho position creates steric bulk near the reaction site. This can kinetically hinder standard derivatization reactions, requiring optimized thermal conditions and catalysts.

-

Halogenation: The presence of Chlorine (Cl) and Fluorine (F) atoms makes the molecule electron-rich, enhancing sensitivity in Negative Chemical Ionization (NCI) modes, but also requiring careful mass spectral interpretation due to isotopic patterns.

Strategic Selection of Derivatization

| Feature | Method A: Silylation (BSTFA + TMCS) | Method B: Methylation (BF3-MeOH) |

| Reaction Type | Nucleophilic Substitution (SN2-Si) | Acid-Catalyzed Esterification |

| Derivative | Trimethylsilyl (TMS) Ester | Methyl Ester |

| Speed | Fast (30 min) | Moderate (60 min + extraction) |

| Stability | Moisture Sensitive (Hydrolyzes) | Extremely Stable |

| Use Case | Rapid screening, metabolic profiling | QC, batch quantification, storage |

Experimental Protocols

Method A: Silylation (Rapid Screening)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Role of TMCS: Acts as a Lewis acid catalyst to overcome the steric hindrance of the ortho-trifluoroethoxy group.

Protocol Steps:

-

Preparation: Weigh 1–5 mg of the sample into a dry 2 mL GC crimp-top vial.

-

Solvation: Add 100 µL of anhydrous Pyridine.

-

Note: Pyridine acts as an acid scavenger and facilitates the silylation of hindered groups.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap tightly and vortex for 30 seconds. Incubate at 70°C for 30 minutes .

-